1-(2,2,2-Trifluoroethyl)piperidine-2,4-dione 1-(2,2,2-Trifluoroethyl)piperidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 1518924-74-7
VCID: VC6263360
InChI: InChI=1S/C7H8F3NO2/c8-7(9,10)4-11-2-1-5(12)3-6(11)13/h1-4H2
SMILES: C1CN(C(=O)CC1=O)CC(F)(F)F
Molecular Formula: C7H8F3NO2
Molecular Weight: 195.141

1-(2,2,2-Trifluoroethyl)piperidine-2,4-dione

CAS No.: 1518924-74-7

Cat. No.: VC6263360

Molecular Formula: C7H8F3NO2

Molecular Weight: 195.141

* For research use only. Not for human or veterinary use.

1-(2,2,2-Trifluoroethyl)piperidine-2,4-dione - 1518924-74-7

Specification

CAS No. 1518924-74-7
Molecular Formula C7H8F3NO2
Molecular Weight 195.141
IUPAC Name 1-(2,2,2-trifluoroethyl)piperidine-2,4-dione
Standard InChI InChI=1S/C7H8F3NO2/c8-7(9,10)4-11-2-1-5(12)3-6(11)13/h1-4H2
Standard InChI Key PBBHLBQXEVOWIR-UHFFFAOYSA-N
SMILES C1CN(C(=O)CC1=O)CC(F)(F)F

Introduction

Structural and Chemical Properties

The molecular architecture of 1-(2,2,2-trifluoroethyl)piperidine-2,4-dione features a six-membered piperidine ring with two ketone groups at positions 2 and 4 and a 2,2,2-trifluoroethyl substituent at the nitrogen atom. Key structural descriptors include:

PropertyValueSource
Molecular FormulaC7H8F3NO2\text{C}_7\text{H}_8\text{F}_3\text{NO}_2
SMILES NotationC1CN(C(=O)CC1=O)CC(F)(F)F
InChI KeyPBBHLBQXEVOWIR-UHFFFAOYSA-N
Predicted Collision Cross Section (Ų)145.9 ([M+H]+)

The trifluoroethyl group introduces significant electronegativity and lipophilicity, potentially altering the compound’s reactivity and interaction with biological targets compared to unmodified piperidine-2,4-dione . The presence of three fluorine atoms also enhances metabolic stability, a trait commonly exploited in medicinal chemistry .

Physicochemical Characteristics

Comparative analysis with the parent compound, piperidine-2,4-dione (CAS 50607-30-2), highlights the impact of fluorination:

PropertyPiperidine-2,4-dione1-(2,2,2-Trifluoroethyl)piperidine-2,4-dione
Molecular Weight113.12 g/mol195.14 g/mol
Density1.2 g/cm³Not reported
Melting Point100°CNot reported
Boiling Point362.1°CNot reported

Predicted and Experimental Data

Collision cross-section (CCS) predictions via ion mobility spectrometry offer insights into the compound’s gas-phase behavior:

Adductm/zPredicted CCS (Ų)
[M+H]+196.05800145.9
[M+Na]+218.03994153.2
[M-H]-194.04344141.2

These values suggest a compact molecular conformation in the gas phase, with sodium adducts exhibiting larger CCS due to ion-dipole interactions . Experimental validation via mass spectrometry is warranted.

Research Gaps and Future Directions

Critical unanswered questions include:

  • Synthetic Optimization: Systematic studies to refine reaction conditions and improve yields.

  • Pharmacological Profiling: Screening for antimicrobial, anticancer, or neurological activity.

  • Spectroscopic Characterization: NMR and IR data to confirm structural integrity.

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